molecular formula C16H21N3O3S2 B14459041 Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- CAS No. 71933-42-1

Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)-

Cat. No.: B14459041
CAS No.: 71933-42-1
M. Wt: 367.5 g/mol
InChI Key: CQQIPOBARDOLFH-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- is a complex organic compound with a molecular formula of C13H20N2O3S. This compound is known for its unique structure, which includes a benzenesulfonamide core, a thiazole ring, and a morpholine moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-5-(2-(4-morpholinyl)ethyl)thiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Inhibitor studies for enzymes and proteins.

    Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the thiazole and morpholine moieties, which can form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-methyl-N-(5-(2-(4-morpholinyl)ethyl)-2-thiazolyl)- is unique due to its combination of a benzenesulfonamide core, a thiazole ring, and a morpholine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.

Properties

CAS No.

71933-42-1

Molecular Formula

C16H21N3O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

4-methyl-N-[5-(2-morpholin-4-ylethyl)-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C16H21N3O3S2/c1-13-2-4-15(5-3-13)24(20,21)18-16-17-12-14(23-16)6-7-19-8-10-22-11-9-19/h2-5,12H,6-11H2,1H3,(H,17,18)

InChI Key

CQQIPOBARDOLFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(S2)CCN3CCOCC3

Origin of Product

United States

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